molecular formula C7H3Cl2NS B1586777 2,3-Dichlorophenyl isothiocyanate CAS No. 6590-97-2

2,3-Dichlorophenyl isothiocyanate

Cat. No.: B1586777
CAS No.: 6590-97-2
M. Wt: 204.08 g/mol
InChI Key: RQZIODPVCCTBAQ-UHFFFAOYSA-N
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Description

2,3-Dichlorophenyl isothiocyanate: is an organic compound with the molecular formula C7H3Cl2NS . It is an isothiocyanate derivative, characterized by the presence of two chlorine atoms on the benzene ring and an isothiocyanate group (-N=C=S) attached to the ring. This compound is commonly used in organic synthesis and has various applications in scientific research and industry .

Safety and Hazards

2,3-Dichlorophenyl isothiocyanate is harmful if swallowed or inhaled . It causes severe skin burns and eye damage . It may cause respiratory irritation . It should be stored under inert gas and in a well-ventilated place . The container should be kept tightly closed .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3-Dichlorophenyl isothiocyanate can be synthesized through several methods:

    From Primary Amines: One common method involves the reaction of 2,3-dichloroaniline with thiophosgene (CSCl2) under controlled conditions.

    From Dithiocarbamate Salts: Another method involves the decomposition of dithiocarbamate salts, which are generated in situ by treating 2,3-dichloroaniline with carbon disulfide (CS2) and a base such as triethylamine.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the methods mentioned above. The process is optimized for high yield and purity, often involving continuous flow reactors and automated purification systems .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dichlorophenyl isothiocyanate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols

    Solvents: Dichloromethane, ethanol

    Catalysts: Tosyl chloride, triethylamine

Major Products:

    Thiourea Derivatives: Formed through nucleophilic substitution

    2,3-Dichloroaniline: Formed through hydrolysis

Mechanism of Action

The mechanism of action of 2,3-dichlorophenyl isothiocyanate involves its reactivity with nucleophiles. The isothiocyanate group (-N=C=S) is an electrophilic center that can react with nucleophilic sites on proteins and other biomolecules. This reactivity allows it to modify enzymes and other proteins, potentially inhibiting their function or altering their activity .

Comparison with Similar Compounds

  • 4-Methoxyphenyl isothiocyanate
  • 3-(Trifluoromethyl)phenyl isothiocyanate
  • 4-(Trifluoromethyl)phenyl isothiocyanate
  • Phenyl isothiocyanate

Comparison: 2,3-Dichlorophenyl isothiocyanate is unique due to the presence of two chlorine atoms on the benzene ring, which can influence its reactivity and biological activity. Compared to other isothiocyanates, it may exhibit different solubility, stability, and reactivity profiles, making it suitable for specific applications in research and industry .

Properties

IUPAC Name

1,2-dichloro-3-isothiocyanatobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2NS/c8-5-2-1-3-6(7(5)9)10-4-11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQZIODPVCCTBAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40383829
Record name 2,3-Dichlorophenyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40383829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6590-97-2
Record name 2,3-Dichlorophenyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40383829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-Dichlorophenyl Isothiocyanate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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